Cas no 1412418-47-3 ((Rac)-IBT6A)

(Rac)-IBT6A 化学的及び物理的性質
名前と識別子
-
- Btk inhibitor 1
- (Rac)-IBT6A
- Btk inhibitor 1 R enantiomer
- 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
- 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Btk Inhibitor 1 R-Enantiomer
- BCP08041
- 3-(4-phenoxyphenyl)-1-(3-piperidyl)pyrazolo[3,4-d]pyrimidin-4-ami ne
- (R)-4-Amino-3-(4-phenoxyph
-
- インチ: 1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26)
- InChIKey: GPSQYTDPBDNDGI-UHFFFAOYSA-N
- ほほえんだ: O(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[H])C1C2=C(N([H])[H])N=C([H])N=C2N(C2([H])C([H])([H])N([H])C([H])([H])C([H])([H])C2([H])[H])N=1
計算された属性
- せいみつぶんしりょう: 386.18550935 g/mol
- どういたいしつりょう: 386.18550935 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 521
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.9
- 疎水性パラメータ計算基準値(XlogP): 3.1
- ぶんしりょう: 386.4
(Rac)-IBT6A セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H312-H332
- 警告文: P280
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(Rac)-IBT6A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-13036-10mM*1 mL in DMSO |
(Rac)-IBT6A |
1412418-47-3 | 98.18% | 10mM*1 mL in DMSO |
¥1463 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55364-50mg |
Btk inhibitor 1 |
1412418-47-3 | 98% | 50mg |
¥12542.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55364-2mg |
Btk inhibitor 1 |
1412418-47-3 | 98% | 2mg |
¥1950.00 | 2023-09-07 | |
ChemScence | CS-1800-50mg |
(Rac)-IBT6A |
1412418-47-3 | 98.18% | 50mg |
$1800.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55364-200mg |
Btk inhibitor 1 |
1412418-47-3 | 98% | 200mg |
¥0.00 | 2023-09-07 | |
MedChemExpress | HY-13036-10mM*1mLinDMSO |
(Rac)-IBT6A |
1412418-47-3 | 98.18% | 10mM*1mLinDMSO |
¥2767 | 2022-05-18 | |
MedChemExpress | HY-13036-5mg |
(Rac)-IBT6A |
1412418-47-3 | 98.18% | 5mg |
¥1330 | 2024-04-20 | |
Biosynth | MGC41847-25 mg |
(Rac)-IBT6A |
1412418-47-3 | 25mg |
$1,576.50 | 2023-01-03 | ||
MedChemExpress | HY-13036-50mg |
(Rac)-IBT6A |
1412418-47-3 | 98.18% | 50mg |
¥6160 | 2024-04-20 | |
MedChemExpress | HY-13036-2mg |
(Rac)-IBT6A |
1412418-47-3 | 98.18% | 2mg |
¥2170 | 2023-08-31 |
(Rac)-IBT6A 関連文献
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
8. Book reviews
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
(Rac)-IBT6Aに関する追加情報
Introduction to (Rac)-IBT6A (CAS No. 1412418-47-3) and Its Emerging Applications in Chemical Biology
(Rac)-IBT6A, chemically identified by the CAS number 1412418-47-3, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This enantiomerically pure molecule has garnered attention due to its unique structural properties and promising biological activities. In recent years, advancements in synthetic chemistry and biochemical analysis have enhanced our understanding of its potential applications, particularly in modulating cellular signaling pathways and developing novel therapeutic strategies.
The molecular structure of (Rac)-IBT6A features a carefully orchestrated arrangement of functional groups, which contributes to its remarkable interaction with biological targets. This compound belongs to a class of molecules known for their ability to influence intracellular processes, making it a valuable tool for researchers exploring the intricacies of cell biology. The precise stereochemistry of (Rac)-IBT6A is particularly noteworthy, as it plays a crucial role in determining its biological efficacy and selectivity.
Recent studies have highlighted the therapeutic potential of (Rac)-IBT6A in addressing various pathological conditions. For instance, research indicates that this compound can modulate key signaling pathways involved in inflammation and cancer progression. By interacting with specific enzymes and receptors, (Rac)-IBT6A has demonstrated the ability to attenuate pro-inflammatory responses and inhibit tumor growth in preclinical models. These findings underscore the compound's promise as a lead molecule for developing new treatments targeting chronic diseases.
The synthesis of (Rac)-IBT6A represents a significant achievement in synthetic organic chemistry. The development of efficient synthetic routes has enabled researchers to produce this compound in scalable quantities, facilitating further exploration of its biological properties. Advanced techniques such as chiral resolution and catalytic asymmetric synthesis have been instrumental in achieving high enantiomeric purity, which is essential for elucidating its mechanism of action and optimizing its pharmacological profile.
In the realm of drug discovery, (Rac)-IBT6A has been incorporated into various high-throughput screening campaigns to identify novel drug candidates. Its unique chemical scaffold provides a versatile platform for structural modifications, allowing researchers to fine-tune its biological activity and reduce potential side effects. Collaborative efforts between chemists and biologists have led to the identification of derivatives with enhanced potency and improved pharmacokinetic properties, bringing us closer to translating this research into clinical applications.
The role of computational modeling in studying (Rac)-IBT6A cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound interacts with biological targets at the atomic level. These computational approaches complement experimental data, enabling researchers to predict binding affinities, assess metabolic stability, and design optimized analogs with tailored functionalities. Such integrative strategies are pivotal in accelerating the drug discovery process.
Emerging evidence suggests that (Rac)-IBT6A may also have applications beyond traditional pharmaceuticals. Its ability to modulate cellular processes makes it a candidate for use in regenerative medicine and tissue engineering. By influencing key growth factors and signaling pathways, this compound could potentially enhance tissue repair mechanisms and promote wound healing. Furthermore, its structural features lend themselves well to designing bioactive materials that can be used in controlled-release formulations.
The future direction of research on (Rac)-IBT6A is poised to be shaped by interdisciplinary collaborations. Combining expertise from chemistry, biology, pharmacology, and materials science will be essential in unlocking its full potential. As our understanding of complex biological systems continues to evolve, so too will the applications of compounds like (Rac)-IBT6A. Ongoing studies aim to explore new therapeutic modalities and expand the range of diseases that can be addressed by this innovative molecule.
In conclusion, (Rac)-IBT6A (CAS No. 1412418-47-3) stands as a testament to the power of modern chemical biology in discovering novel therapeutic agents. Its unique properties and promising biological activities make it a cornerstone in ongoing research efforts aimed at improving human health. As scientific methodologies continue to advance, we can anticipate even more groundbreaking applications emerging from studies on this remarkable compound.
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